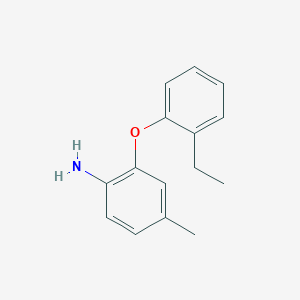

2-(2-Ethylphenoxy)-4-methylaniline

説明

2-(2-Ethylphenoxy)-4-methylaniline is a substituted aniline derivative featuring a 4-methylaniline core linked to a 2-ethylphenoxy group. Substituted anilines are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. For example, derivatives of 4-methylaniline are frequently employed as intermediates in synthesizing bioactive molecules, such as mGluR4 positive allosteric modulators and anti-COVID-19 agents .

The ethylphenoxy substituent likely influences electronic effects (via inductive and resonance contributions) and steric bulk compared to other alkyl or aryloxy groups. Such modifications can alter reactivity in coupling reactions, catalytic processes, or biological interactions .

特性

IUPAC Name |

2-(2-ethylphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-12-6-4-5-7-14(12)17-15-10-11(2)8-9-13(15)16/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSWIYWDTNVRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=CC(=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenoxy)-4-methylaniline typically involves the following steps:

Formation of 2-Ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

Formation of 2-(2-Ethylphenoxy)aniline: The 2-ethylphenol is then reacted with 4-chloronitrobenzene in the presence of a base like sodium hydride to form 2-(2-ethylphenoxy)nitrobenzene.

Reduction of Nitro Group: The nitro group in 2-(2-ethylphenoxy)nitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-(2-ethylphenoxy)-4-methylaniline.

Industrial Production Methods

Industrial production of 2-(2-Ethylphenoxy)-4-methylaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

2-(2-Ethylphenoxy)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Overview

2-(2-Ethylphenoxy)-4-methylaniline is an organic compound belonging to the class of aniline derivatives. Its structure features a phenoxy group substituted with an ethyl group at the ortho position and a methylaniline group at the para position. This unique configuration imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Chemical Properties and Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form quinone derivatives.

- Reduction : The amine group can be modified through reduction reactions.

- Electrophilic Aromatic Substitution : Substitutions can occur on the phenyl ring under appropriate conditions.

The major products formed from these reactions include quinone derivatives from oxidation, various amine derivatives from reduction, and halogenated derivatives from substitution reactions.

Chemistry

2-(2-Ethylphenoxy)-4-methylaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing other compounds.

Pharmacology

Research has indicated potential pharmacological properties of this compound. Investigations are ongoing to explore its interactions with biological targets, which may lead to the development of new therapeutic agents. The mechanism of action involves binding to specific enzymes or receptors, potentially influencing biological pathways.

Industrial Applications

The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of products with desirable properties in various applications, including coatings and plastics.

作用機序

The mechanism of action of 2-(2-Ethylphenoxy)-4-methylaniline involves its interaction with various molecular targets. The phenoxy and aniline groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Substituent Effects on Electronic Properties

Substituents on the aniline ring significantly impact electronic behavior. Table 1 summarizes key differences between 2-(2-Ethylphenoxy)-4-methylaniline and analogs based on substituent position and electronic effects:

Key Observations :

- Ethyl groups enhance inductive electron donation compared to methyl, as seen in 4-ethylaniline (r = 0.92) vs. 4-methylaniline (r = 0.78) .

Acylation Reactions:

- 4-Methylaniline : Reacts with benzoic anhydride under solvent-free conditions with near-quantitative yields due to low steric hindrance .

- Bulkier Analogs: Substrates like 2-(2-Ethylphenoxy)-4-methylaniline may exhibit reduced reactivity in acylation due to steric hindrance from the ethylphenoxy group.

Chan-Lam Coupling:

- N-(4-Methylphenyl)adamantan-2-amine : Achieves 74% yield in Chan-Lam reactions, suggesting compatibility of 4-methylaniline derivatives with Pd-based catalysis .

- Ethylphenoxy Analogs: Steric bulk from ethyl groups may lower yields in similar reactions unless optimized (e.g., higher catalyst loading).

Physicochemical Properties

Predicted logD (lipophilicity) and solubility vary with substituents:

- 4-Methylaniline : logD ~1.2 (moderate solubility in polar solvents).

- 2-(2-Ethylphenoxy)-4-methylaniline: Higher logD (estimated >2.5) due to ethylphenoxy group, favoring lipid membrane permeability .

生物活性

2-(2-Ethylphenoxy)-4-methylaniline is an organic compound that belongs to the class of substituted anilines. This compound has gained attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals, agrochemicals, and materials science.

Chemical Structure and Properties

The chemical structure of 2-(2-Ethylphenoxy)-4-methylaniline can be represented as follows:

- IUPAC Name : 2-(2-Ethylphenoxy)-4-methylaniline

- Molecular Formula : C15H17NO

- Molecular Weight : 241.31 g/mol

The compound features a phenoxy group attached to a 4-methylaniline moiety, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 2-(2-Ethylphenoxy)-4-methylaniline exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives possess efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL to higher values depending on the structural modifications made to the phenoxy and aniline groups .

The biological activity of 2-(2-Ethylphenoxy)-4-methylaniline is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. The phenoxy and amine functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity .

Case Studies

- Antimicrobial Activity : A study investigating a series of phenoxy-substituted anilines found that compounds with similar structures demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like MRSA. The study emphasized the importance of substituent position and electronic properties on antimicrobial potency .

- Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that certain derivatives could effectively modulate enzyme activity, suggesting potential applications in drug design for metabolic disorders .

Summary of Key Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2021) | Identified antimicrobial effects against MRSA | Potential for development as an antibacterial agent |

| Study B (2018) | Demonstrated enzyme inhibition capabilities | Possible applications in metabolic disease treatments |

| Study C (2020) | Explored structure-activity relationships | Insights into optimizing compounds for enhanced efficacy |

Mechanistic Insights

The mechanism by which 2-(2-Ethylphenoxy)-4-methylaniline exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes, disrupting normal cellular functions.

- Receptor Modulation : The ability to bind to specific receptors may lead to altered signaling pathways, affecting cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。